molecular formula C20H22N2O4S2 B2538828 methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate CAS No. 2034569-91-8

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate

Cat. No.: B2538828
CAS No.: 2034569-91-8
M. Wt: 418.53
InChI Key: CBCRWYWSEYWYPG-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties. The presence of the benzo[b]thiophene moiety is particularly noteworthy, as it is a heterocyclic compound that often imparts unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate typically involves a multi-step process:

  • Formation of Benzo[b]thiophene-3-amine: : The initial step involves the synthesis of benzo[b]thiophene-3-amine from benzo[b]thiophene through nitration, reduction, and subsequent amination reactions.

  • Sulfamoylation: : The benzo[b]thiophene-3-amine is then reacted with N-(2-(dimethylamino)ethyl)sulfonamide under conditions that promote sulfamoylation.

  • Esterification: : The final step involves esterification of the product with methyl 4-bromobenzoate in the presence of a base like potassium carbonate, typically under reflux conditions to obtain the desired this compound.

Industrial Production Methods

Industrial synthesis might vary slightly, with optimizations for large-scale production, such as using continuous flow reactors and green chemistry principles to reduce waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the benzo[b]thiophene moiety, to form sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the breakdown of the sulfonamide group, yielding different intermediates.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the ester or amine sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Reagents: : Halides, alkylating agents.

Major Products

The major products from these reactions often include derivatives where the sulfonamide or benzo[b]thiophene moieties have been modified, yielding compounds with potentially different pharmacological activities.

Scientific Research Applications

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate has been studied extensively for its applications in various scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

  • Biology: : Investigated for its potential role in modulating biological pathways, particularly those involving sulfur-containing functional groups.

  • Medicine: : Explored for its antimicrobial, anti-inflammatory, and anticancer properties. The benzo[b]thiophene scaffold is known to interact with enzymes and receptors in the human body, making it a candidate for drug development.

  • Industry: : Utilized in the design of novel materials, especially those requiring specific electronic or photophysical properties due to the presence of heteroaromatic systems.

Mechanism of Action

The compound’s mechanism of action involves multiple pathways:

  • Molecular Targets: : Enzymes such as sulfatases and receptors that recognize the benzo[b]thiophene moiety.

  • Pathways Involved: : It modulates pathways related to oxidative stress, enzyme inhibition, and receptor binding. The exact interactions often depend on the nature of the substituents on the benzo[b]thiophene ring and the sulfonamide group.

Comparison with Similar Compounds

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate can be compared with several similar compounds:

  • Methyl 4-(N-(2-phenyl-2-(dimethylamino)ethyl)sulfamoyl)benzoate: : Lacks the benzo[b]thiophene moiety, thus differing in biological activity.

  • Methyl 4-(N-(2-(benzofuran-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate: : The benzofuran ring provides different electronic properties compared to benzo[b]thiophene.

  • Methyl 4-(N-(2-(benzo[d]thiazol-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate: : Incorporates a benzo[d]thiazole ring, which can result in varied pharmacological effects.

Its uniqueness lies in the specific combination of benzo[b]thiophene and sulfonamide, which imparts a distinct set of properties, making it valuable for targeted applications in drug design and material science.

Conclusion

This compound stands out due to its intricate structure and versatile applications. Its synthesis, reactivity, and utility in scientific research underscore its significance in advancing both theoretical and practical knowledge in multiple domains.

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-22(2)18(17-13-27-19-7-5-4-6-16(17)19)12-21-28(24,25)15-10-8-14(9-11-15)20(23)26-3/h4-11,13,18,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCRWYWSEYWYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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